NH-bis(PEG1-OH)
Overview
Description
NH-bis(PEG1-OH) is a branched polyethylene glycol derivative with a central amino group and two terminal hydroxyl groups. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide ester, carbonyls, and other functional groups. The hydroxyl groups enable further derivatization or replacement with other reactive functional groups .
Mechanism of Action
Target of Action
NH-bis(PEG1-OH), also known as NH-bis-PEG2, is a branched PEG derivative with a central amino group and two terminal hydroxyl groups . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls . These targets play a crucial role in various biochemical reactions, serving as reactive sites for the amino group of NH-bis(PEG1-OH).
Mode of Action
The amino group in NH-bis(PEG1-OH) is reactive with its primary targets, forming covalent bonds with carboxylic acids, activated NHS esters, and carbonyls . This interaction results in the formation of new compounds, enabling further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
Given its reactivity with carboxylic acids, activated nhs esters, and carbonyls, it can be inferred that nh-bis(peg1-oh) may influence a variety of biochemical reactions involving these functional groups .
Pharmacokinetics
The compound’s solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability.
Result of Action
Its ability to react with various functional groups and form new compounds suggests that it may have significant effects at the molecular level .
Action Environment
The action of NH-bis(PEG1-OH) can be influenced by various environmental factors. For instance, its reactivity with carboxylic acids, activated NHS esters, and carbonyls may vary depending on the pH, temperature, and concentration of these functional groups . Furthermore, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at -20°C .
Biochemical Analysis
Biochemical Properties
NH-bis(PEG1-OH) plays a significant role in biochemical reactions due to its reactivity with carboxylic acids, activated NHS esters, and carbonyls . The central amino group and terminal hydroxyl groups allow it to interact with various enzymes, proteins, and other biomolecules, facilitating a wide range of biochemical reactions .
Cellular Effects
Given its chemical structure and reactivity, it is plausible that NH-bis(PEG1-OH) could influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of NH-bis(PEG1-OH) involves its interaction with various biomolecules through its central amino group and terminal hydroxyl groups . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
NH-bis(PEG1-OH) can be synthesized through the reaction of polyethylene glycol with a suitable amine. The reaction typically involves the use of reagents such as N-hydroxysuccinimide ester or carbodiimide to activate the carboxylic acid groups, which then react with the amino groups to form stable amide bonds . The reaction is usually carried out in organic solvents like dimethyl sulfoxide or dimethylformamide under mild conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of NH-bis(PEG1-OH) involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is purified through techniques such as chromatography and crystallization to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
NH-bis(PEG1-OH) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used under reflux conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halides or esters.
Scientific Research Applications
NH-bis(PEG1-OH) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules for labeling and detection.
Medicine: Utilized in drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents.
Industry: Applied in the modification of surfaces and materials to enhance their properties, such as hydrophilicity and biocompatibility
Comparison with Similar Compounds
NH-bis(PEG1-OH) is unique due to its branched structure and the presence of both amino and hydroxyl groups. Similar compounds include:
Amino polyethylene glycol: Contains only amino groups and lacks the hydroxyl groups present in NH-bis(PEG1-OH).
Hydroxyl polyethylene glycol: Contains only hydroxyl groups and lacks the amino group present in NH-bis(PEG1-OH).
Polyethylene glycol azide: Contains an azide group instead of the amino group, used in click chemistry reactions.
NH-bis(PEG1-OH) stands out due to its dual functionality, allowing for a broader range of chemical modifications and applications .
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethylamino]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4/c10-3-7-12-5-1-9-2-6-13-8-4-11/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYJVTFKENYYFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)NCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37099-91-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37099-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID301156253 | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37099-91-5, 54384-47-3 | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethoxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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